
2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid” is a chemical compound with the molecular formula C11H16O4 . It is also known as ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of the related compound, Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, is solid . The molecular weight is 212.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Asymmetric Synthesis
The asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which includes compounds like 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)acetic acid, has been achieved. This process is significant for synthesizing natural products and their analogs, as demonstrated by the synthesis of various stereoisomers of plakinic acid A. This synthesis involves the stereoselective opening of enantiomerically enriched oxetanes and the conversion of the resulting hydroperoxy alkanols to 1,2-dioxolanes (Dai, Trullinger, Liu, & Dussault, 2006).
Catalysis in Glycerol Condensation
The acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, like 1,3-dioxolans, is a significant chemical process. This transformation has been explored using various solid acids as catalysts, aiming to convert glycerol into novel platform chemicals, which are valuable for their potential applications in industry (Deutsch, Martin, & Lieske, 2007).
Synthesis of Controlled Release Formulations
Research has focused on developing controlled release formulations using chemicals like (2,4-dichlorophenoxy) acetic acid, which are chemically bonded to biodegradable substances. Such formulations aim to reduce pollution and exposure risks, highlighting the importance of 1,3-dioxolans in creating environmentally friendly herbicidal applications (Kowalski, Romanowska, Smol, Silowiecki, & Głazek, 2012).
Investigation of Peroxyl Radicals
Studies have explored the oxidation of organic compounds like ethyne and but-2-yne in the presence of HO and O2, leading to the formation of peroxyl radicals. These radicals are key intermediates in reactions leading to products such as acetic acid, demonstrating the relevance of 1,3-dioxolans in understanding atmospheric chemistry and environmental impact (Maranzana, Barker, & Tonachini, 2008).
Synthesis of Fragrance Compounds
The synthesis of compounds with specific fragrances, such as 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, has been achieved by acetalization reactions. This research demonstrates the potential of 1,3-dioxolans in the fragrance industry and the importance of choosing suitable catalysts to achieve desired product properties (Climent, Velty, & Corma, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-2-3-4-9(7-8(10)11)12-5-6-13-9/h1H,3-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKKETBJNAXEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(OCCO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2663752.png)
![N-(4-methoxybenzyl)-4-[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2663753.png)
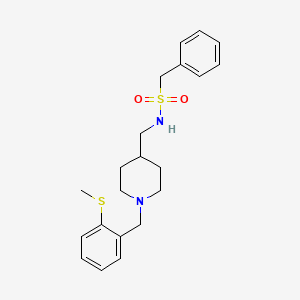

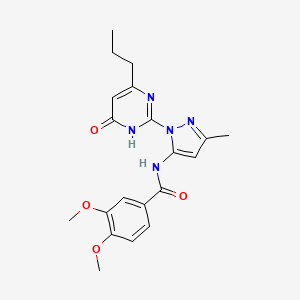
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)
![N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2663762.png)
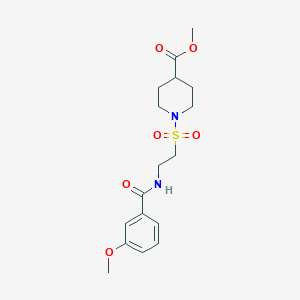
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2663767.png)
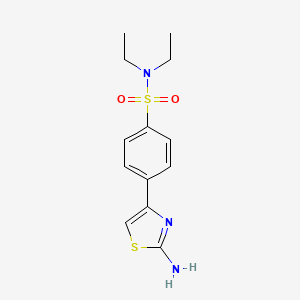
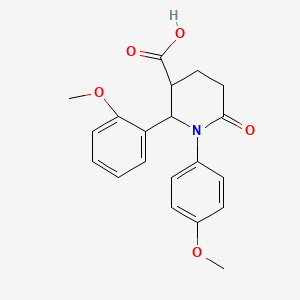
![N-(2-furylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2663770.png)
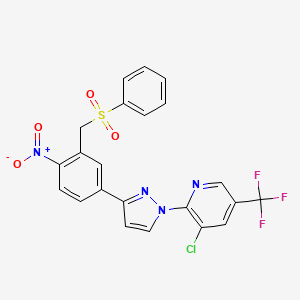
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)